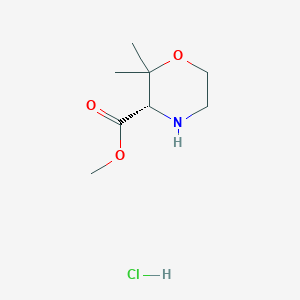![molecular formula C7H3Cl2N3 B11791033 2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)
2,5-Dichloropyrido[2,3-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique structure, which includes two adjacent nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2,5-Dichloropyrido[2,3-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.
Pyrazine: Another related compound with nitrogen atoms at positions 1 and 4.
Uniqueness
2,5-Dichloropyrido[2,3-d]pyridazine is unique due to the presence of chlorine atoms at positions 2 and 5, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .
Propiedades
Fórmula molecular |
C7H3Cl2N3 |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
2,5-dichloropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-2-1-4-5(11-6)3-10-12-7(4)9/h1-3H |
Clave InChI |
MRXMFJTUYNZFIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=CN=NC(=C21)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


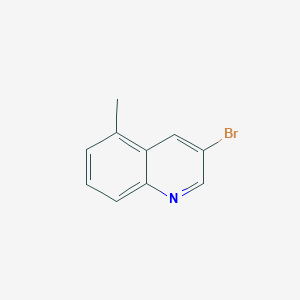





![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
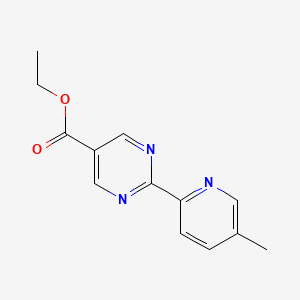
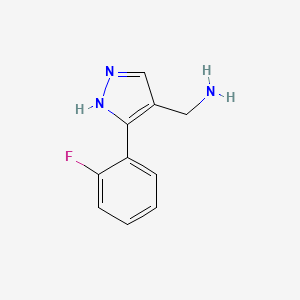
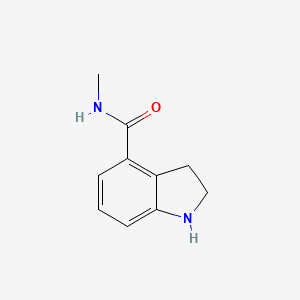

![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
